molecular formula C16H21N3O6 B066635 1-N-Boc-4-(3-Carboxy-4-nitrophenyl)piperazine CAS No. 183622-36-8

1-N-Boc-4-(3-Carboxy-4-nitrophenyl)piperazine

Cat. No.: B066635
CAS No.: 183622-36-8
M. Wt: 351.35 g/mol
InChI Key: UURLRAAZXIBLIQ-UHFFFAOYSA-N
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Mechanism of Action

1-N-Boc-4-(3-Carboxy-4-nitrophenyl)piperazine, also known as 5-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-2-nitrobenzoic acid, is an organic compound with a wide range of applications in pharmaceutical chemistry .

Target of Action

It is often used as an intermediate in the synthesis of various drug compounds, such as anticancer drug molecules and antibiotics . Therefore, the targets can vary depending on the final drug molecule that is synthesized using this compound.

Pharmacokinetics

Its solubility in ethanol and dichloromethane suggests that it may have good bioavailability.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability might be affected by exposure to strong acids, bases, or oxidants . Furthermore, its efficacy could be influenced by factors such as the pH of the environment, the presence of other substances that could interact with the compound, and the temperature.

Preparation Methods

The synthesis of 1-N-Boc-4-(3-Carboxy-4-nitrophenyl)piperazine involves several steps:

Industrial production methods for this compound are generally more complex and involve stringent reaction conditions to ensure high purity and yield. The reactions are typically carried out under controlled temperatures and pressures, with careful monitoring of the reaction progress.

Chemical Reactions Analysis

1-N-Boc-4-(3-Carboxy-4-nitrophenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 1-N-Boc-4-(3-Carboxy-4-aminophenyl)piperazine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-N-Boc-4-(3-Carboxy-4-nitrophenyl)piperazine has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-N-Boc-4-(3-Carboxy-4-nitrophenyl)piperazine can be compared with other similar compounds, such as:

    1-N-Boc-4-(3-Carboxy-4-aminophenyl)piperazine: This compound differs by having an amino group instead of a nitro group, which can significantly alter its reactivity and biological activity.

    1-N-Boc-4-(3-Carboxy-4-methylphenyl)piperazine:

The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and biological activity, making it valuable for various research and industrial applications.

Biological Activity

1-N-Boc-4-(3-Carboxy-4-nitrophenyl)piperazine is an organic compound that has garnered interest in pharmaceutical and biochemical research due to its diverse biological activities and applications. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a piperazine ring, and a carboxy-4-nitrophenyl moiety. The general structure can be represented as follows:

C15H18N4O5\text{C}_{15}\text{H}_{18}\text{N}_4\text{O}_5

Synthesis Methodology

The synthesis involves several key steps:

  • Nitration of Benzoic Acid : The process begins with the nitration of benzoic acid using nitric acid to produce 3-nitro-4-nitrobenzoic acid.
  • Reaction with Piperazine : The nitrated compound is then reacted with piperazine in the presence of a suitable solvent (e.g., DMSO) to yield this compound.

Biological Activity

This compound exhibits various biological activities, making it a valuable compound in medicinal chemistry.

Anticancer Activity

Research indicates that this compound serves as a precursor in the synthesis of anticancer agents. It has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have shown that derivatives of this compound can effectively target Bcl-2 proteins, which are crucial in regulating apoptosis .

Enzyme Inhibition

The compound has also been investigated for its role as an enzyme inhibitor. It is particularly noted for its potential to inhibit certain enzymes involved in metabolic pathways associated with cancer and other diseases. For example, it has been shown to exhibit inhibitory effects on cytochrome P450 enzymes, which are essential for drug metabolism .

Pharmacokinetics

Pharmacokinetic studies reveal that this compound possesses favorable solubility characteristics in organic solvents like ethanol and dichloromethane. Its stability is influenced by environmental factors such as pH and temperature, which can affect its efficacy as a drug candidate.

Selectivity and Efficacy

A study focused on the selectivity index (SI) of various derivatives showed that modifications on the nitrophenyl moiety significantly impacted both cytotoxicity and anticancer activity. For example, compounds with fluorine substitutions demonstrated improved selectivity against cancer cells compared to their non-fluorinated counterparts .

Comparison with Similar Compounds

The biological activity of this compound can be compared with similar compounds such as:

Compound NameStructureBiological Activity
1-N-Boc-4-(3-Carboxy-4-aminophenyl)piperazineStructureLower anticancer activity due to amino substitution
1-N-Boc-4-(3-Carboxy-4-methylphenyl)piperazineStructureReduced enzyme inhibition compared to nitro derivative

Properties

IUPAC Name

5-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O6/c1-16(2,3)25-15(22)18-8-6-17(7-9-18)11-4-5-13(19(23)24)12(10-11)14(20)21/h4-5,10H,6-9H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UURLRAAZXIBLIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90472939
Record name 1-N-Boc-4-(3-Carboxy-4-nitrophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183622-36-8
Record name 1-(1,1-Dimethylethyl) 4-(3-carboxy-4-nitrophenyl)-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=183622-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-N-Boc-4-(3-Carboxy-4-nitrophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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